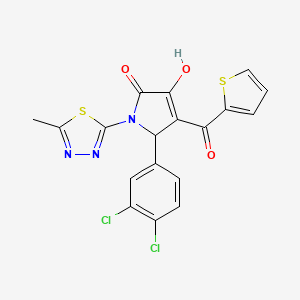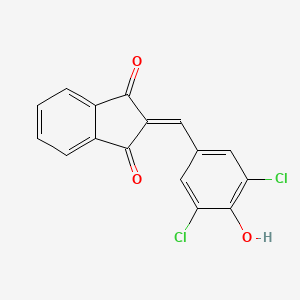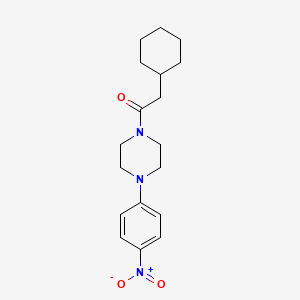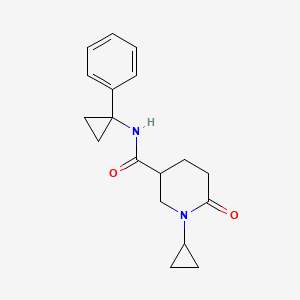![molecular formula C17H25ClN2O2S B3974104 4-chloro-N-[2-(1-piperidinyl)cyclohexyl]benzenesulfonamide](/img/structure/B3974104.png)
4-chloro-N-[2-(1-piperidinyl)cyclohexyl]benzenesulfonamide
Vue d'ensemble
Description
4-chloro-N-[2-(1-piperidinyl)cyclohexyl]benzenesulfonamide, also known as PCP sulfonamide, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phencyclidine (PCP), a drug that was originally developed as an anesthetic but is now primarily used as a recreational drug. PCP sulfonamide has been shown to have unique properties that make it a valuable tool for studying a variety of biological processes.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[2-(1-piperidinyl)cyclohexyl]benzenesulfonamide sulfonamide is complex and not fully understood. However, it is known to bind to the NMDA receptor in a manner similar to that of this compound, but with greater selectivity and potency. This binding can lead to a variety of effects on neuronal signaling, including the inhibition of glutamate release and the modulation of calcium influx into cells.
Biochemical and Physiological Effects
This compound sulfonamide has a variety of biochemical and physiological effects that make it a valuable tool for studying a range of biological processes. For example, it has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, as well as to affect the activity of ion channels and other signaling molecules. In addition, this compound sulfonamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-chloro-N-[2-(1-piperidinyl)cyclohexyl]benzenesulfonamide sulfonamide in lab experiments is its high affinity and selectivity for the NMDA receptor, which allows for precise modulation of neuronal signaling. In addition, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also limitations to using this compound sulfonamide, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are a number of potential future directions for research involving 4-chloro-N-[2-(1-piperidinyl)cyclohexyl]benzenesulfonamide sulfonamide. One area of interest is in the development of new therapeutic agents based on this compound, particularly for the treatment of neurological and inflammatory disorders. In addition, there is ongoing research into the structure and function of the NMDA receptor, and this compound sulfonamide is likely to continue to be an important tool in these studies. Finally, there is potential for the development of new compounds based on this compound sulfonamide that have even greater selectivity and potency for the NMDA receptor.
Applications De Recherche Scientifique
4-chloro-N-[2-(1-piperidinyl)cyclohexyl]benzenesulfonamide sulfonamide has been used in a wide range of scientific research applications, including studies of the central nervous system, cardiovascular system, and immune system. One of the primary uses of this compound is as a ligand for the NMDA receptor, which is involved in a variety of physiological processes including learning and memory. This compound sulfonamide has been shown to bind to the NMDA receptor with high affinity, making it a valuable tool for studying the structure and function of this receptor.
Propriétés
IUPAC Name |
4-chloro-N-(2-piperidin-1-ylcyclohexyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2S/c18-14-8-10-15(11-9-14)23(21,22)19-16-6-2-3-7-17(16)20-12-4-1-5-13-20/h8-11,16-17,19H,1-7,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWATPIHTAPIBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3974044.png)

![1-(2-amino-2-oxoethyl)-N-(3-hydroxypropyl)-N-[(5-methyl-2-thienyl)methyl]piperidine-3-carboxamide](/img/structure/B3974066.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[4-(1-piperidinylsulfonyl)phenyl]alaninamide](/img/structure/B3974081.png)

![4-chloro-N-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B3974097.png)
![N-allyl-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3974100.png)

![2-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)(methyl)amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3974109.png)


